![molecular formula C11H8N4S B15174639 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with an additional pyridine substituent. This compound is of significant interest due to its potential biological and pharmacological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step processes starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: This step involves the reaction of a thioamide with a halogenated pyridine derivative under basic conditions to form the thiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the fused thiazolo[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine substituent can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a pyridine ring. It has unique structural properties because of the nitrogen and sulfur atoms in its framework, which contribute to its potential biological activities. The thiazolo[5,4-b]pyridine part is known for its role in various pharmacological activities, such as anti-cancer and anti-inflammatory properties.
Scientific Research Applications
this compound has been studied for its biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. Research indicates that compounds with similar structures exhibit potent inhibitory effects on PI3K isoforms, which are crucial in cellular signaling pathways related to cancer progression. The compound's interactions with specific protein targets suggest potential applications in cancer therapy and other diseases influenced by aberrant PI3K signaling pathways. Molecular docking studies show that the compound forms critical hydrogen bonds with key residues in the ATP-binding pocket of PI3Kα, which is essential for its inhibitory activity.
Compound Name | Structure | Biological Activity |
---|---|---|
6-Nitrothiazolo[5,4-b]pyridine | Structure | Potent PI3K inhibitor |
Thiazolo[5,4-b]pyridine derivatives | Various substitutions | Broad spectrum of biological activities including anti-cancer effects |
7-Hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one | Structure | Inhibitor of HIV integrase |
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves the inhibition of PI3K enzymes. The compound binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides, which are crucial for various signaling pathways . This inhibition disrupts cellular processes such as growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrano[2,3-d]thiazole Derivatives: These compounds also feature a thiazole ring fused to another heterocycle and have shown potential in various medicinal applications.
Uniqueness
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against PI3K enzymes. This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H8N4S. Its structure includes multiple nitrogen atoms and a sulfur atom within a fused ring system, contributing to its reactivity and interaction with biological targets.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₁₁H₈N₄S |
Molecular Weight | 232.27 g/mol |
IUPAC Name | This compound |
Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Study: Cytotoxic Activity Assessment
A study evaluating the cytotoxic effects of thiazolopyridazine derivatives demonstrated that compounds with similar structures displayed IC50 values ranging from 6.90 to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The following table summarizes the cytotoxicity results:
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
7c | MCF-7 | 14.34 |
7h | MCF-7 | 10.39 |
7k | MCF-7 | 15.43 |
7p | MCF-7 | 13.60 |
7s | HCT-116 | 6.90 |
These findings suggest that derivatives of thiazolo[5,4-b]pyridine may serve as potential lead compounds for the development of new anticancer agents.
The precise mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases or interference with DNA replication processes.
Other Biological Activities
Beyond anticancer properties, thiazolo[5,4-b]pyridine derivatives have been studied for their antimicrobial , antioxidant , and anti-inflammatory activities. These properties make them versatile candidates for further pharmaceutical development.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-9-4-3-8(14-10(9)16-11)7-2-1-5-13-6-7/h1-6H,(H2,12,15) |
InChI Key |
FZAPPEYUWVVTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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